Pexidartinib

描述

Pexidartinib, sold under the brand name Turalio, is an orally administered small molecule tyrosine kinase inhibitor. It is primarily used for the treatment of adults with symptomatic tenosynovial giant cell tumor, a rare and locally aggressive neoplasm that overexpresses colony-stimulating factor 1 . This compound selectively inhibits the colony-stimulating factor 1 receptor, KIT proto-oncogene receptor tyrosine kinase, and FMS-like tyrosine kinase 3 harboring an internal tandem duplication mutation .

作用机制

Target of Action

Pexidartinib is a selective tyrosine kinase inhibitor that primarily targets the colony-stimulating factor 1 receptor (CSF1R), KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 (FLT3) harboring an internal tandem duplication mutation . These targets play a crucial role in cell survival, proliferation, and the switch from a monocytic to macrophage phenotype, contributing to the growth and inflammation within tumors .

Mode of Action

This compound interacts with the juxtamembrane region of CSF1R, which is responsible for folding and inactivation of the kinase domain . This interaction stimulates the auto-inhibited state of CSF1R, preventing the binding of CSF1 and ATP to the region . Without the binding of CSF1 to the receptor, CSF1R cannot undergo ligand-induced autophosphorylation . This inhibition of the CSF1R signaling pathway results in the suppression of tumor cell proliferation and down-modulation of cells involved in the disease, such as macrophages .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the CSF1/CSF1R signaling pathway . Overexpression of the CSF1R ligand promotes cell proliferation and accumulation in the synovium . By inhibiting this pathway, this compound suppresses the growth of tenosynovial giant cell tumors .

Pharmacokinetics

It is known that this compound is an orally bioavailable drug .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of tumor cell proliferation and the down-modulation of cells involved in the disease, such as macrophages . In clinical trials, this compound was shown to promote improvements in patient symptoms and functional outcomes in tenosynovial giant cell tumors .

Action Environment

It is noted that taking this compound with a high-fat meal may increase the incidence and severity of adverse reactions, including hepatotoxicity .

生化分析

Biochemical Properties

Pexidartinib interacts with several enzymes and proteins, including the CSF1 receptor, KIT, and FLT3-ITD . These interactions play a crucial role in its biochemical reactions. CSF1, expressed in high levels in several types of solid tumors, facilitates the differentiation of monocytes into tumor-associated macrophages (TAMs) and the survival of TAMs within the tumor microenvironment .

Cellular Effects

This compound influences cell function by interacting with the CSF1 receptor, KIT, and FLT3-ITD . This interaction can have an impact on cell signaling pathways, gene expression, and cellular metabolism. TAMs, which are influenced by this compound, have immunosuppressive effects and promote tumor growth and metastases .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the CSF1 receptor, KIT, and FLT3-ITD . These interactions can lead to changes in gene expression and can result in enzyme inhibition or activation .

Metabolic Pathways

This compound is involved in several metabolic pathways through its interaction with the CSF1 receptor, KIT, and FLT3-ITD . These interactions can affect metabolic flux or metabolite levels.

准备方法

Synthetic Routes and Reaction Conditions

Pexidartinib can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthesis typically involves the following steps:

Formation of the pyrrolo[2,3-b]pyridine core: This step involves the cyclization of a suitable precursor to form the pyrrolo[2,3-b]pyridine core.

Introduction of the chloromethyl group: The core structure is then chloromethylated to introduce the chloromethyl group at the desired position.

Coupling with pyridinamine: The chloromethylated intermediate is coupled with a pyridinamine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions

Pexidartinib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.

Substitution: This compound can undergo substitution reactions, particularly at the chloromethyl group, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further explored for their potential biological activities .

科学研究应用

Pexidartinib has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of tyrosine kinase inhibitors.

Biology: It is employed in research to understand the role of colony-stimulating factor 1 receptor in cellular processes and disease mechanisms.

Medicine: this compound is extensively studied for its therapeutic potential in treating various cancers and inflammatory diseases.

相似化合物的比较

Similar Compounds

Imatinib: Another tyrosine kinase inhibitor used for the treatment of various cancers.

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.

Sorafenib: A kinase inhibitor used for the treatment of liver, kidney, and thyroid cancers.

Uniqueness of Pexidartinib

This compound is unique in its selective inhibition of the colony-stimulating factor 1 receptor, making it particularly effective in treating tenosynovial giant cell tumor. Unlike other tyrosine kinase inhibitors, this compound specifically targets the pathways involved in the proliferation and survival of tumor-associated macrophages, providing a novel therapeutic approach for this rare and challenging condition .

生物活性

Pexidartinib is a selective small-molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R), primarily used in the treatment of tenosynovial giant cell tumors (TGCT). This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound functions by inhibiting the CSF1/CSF1R signaling pathway, which is crucial for the proliferation and survival of macrophages involved in tumor growth. By blocking this pathway, this compound reduces the recruitment and activation of tumor-associated macrophages (TAMs), which are often polarized to a protumorigenic M2 phenotype. This inhibition leads to decreased tumor cell proliferation and enhanced apoptosis in neoplastic tissues.

Key Mechanisms:

- CSF1R Inhibition: Prevents ligand-induced autophosphorylation of CSF1R, inhibiting downstream signaling pathways essential for tumor survival.

- Additional Targets: this compound also inhibits other receptor tyrosine kinases such as c-KIT, FLT3, and PDGFR-β, contributing to its antitumor effects .

Pharmacodynamics

This compound has shown a significant overall response rate in clinical trials for TGCT. In a pivotal Phase 3 trial (ENLIVEN), patients treated with this compound exhibited a response rate of 39% compared to 0% in the placebo group at week 25, demonstrating its effectiveness in managing symptomatic TGCT .

Table 1: Clinical Trial Findings

| Parameter | This compound Group | Placebo Group | Statistical Significance |

|---|---|---|---|

| Overall Response Rate (Week 25) | 39% | 0% | p < 0.0001 |

| Best Overall Response Rate | 53% | - | - |

| Serious Adverse Events | 13% | 2% | - |

Clinical Efficacy

The efficacy of this compound has been further validated through real-world studies and extended follow-up data. A cross-sectional survey of patients enrolled in the Turalio REMS program indicated that 78.3% reported improvement in overall TGCT symptoms following treatment with this compound .

Case Studies

-

Case Study: Patient A

- Age: 45

- Initial Treatment: Surgery not feasible

- Response: Achieved a complete response after 6 months on this compound.

- Adverse Effects: Mild hepatotoxicity managed with dose adjustment.

-

Case Study: Patient B

- Age: 50

- Initial Treatment: Failed multiple therapies

- Response: Partial response with significant symptom relief after 4 months.

- Adverse Effects: Experienced fatigue and hair color changes.

Safety Profile

The safety profile of this compound includes common adverse effects such as fatigue, nausea, hair color changes, and increased liver enzymes. Notably, mixed and cholestatic hepatotoxicity has been reported, necessitating careful monitoring during treatment .

Table 2: Common Adverse Events

| Adverse Event | Incidence (%) |

|---|---|

| Hair Color Changes | 67 |

| Fatigue | 54 |

| Increased AST | 39 |

| Nausea | 38 |

| Increased ALT | 28 |

| Dysgeusia | 25 |

属性

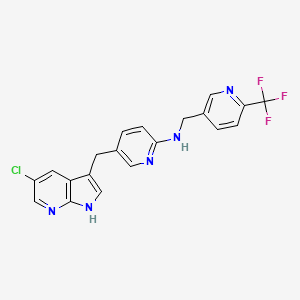

IUPAC Name |

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWRKYUXBBNENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026482 | |

| Record name | Pexidartinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tenosynovial giant cell tumor is a rare, non-malignant neoplasm that causes abnormal growth and damage to the synovium, bursae, or tendon sheaths. Recruitment of immune cells, specifically macrophages, is closely associated with the tumor mass formation in tenosynovial giant cell tumors. Macrophages drive tumor-promoting inflammation and play a central role in every stage of tumor progression. As the most abundant immune cells in the tumor microenvironment of solid tumors, macrophages promote processes that enhance tumor survival, such as angiogenesis, tumor cell invasion, and intravasation at the primary site. They also modulate the immune response to tumors to inhibit tumor clearance and directly engage with tumor cells to activate pro-survival signaling pathways. The recruitment, proliferation, and irreversible differentiation of macrophages are regulated by colony-stimulating factor-1 (CSF-1), which is a cytokine that is often translocated and highly expressed in tenosynovial giant cell tumors. Elevated expression of CSF-1 and CSF-1 receptor (CSF1R) has also been implicated in various models of malignant cancers and tumors. Pexidartinib targets the CSF1/CSF1R pathway as a selective CSF1R inhibitor. It stimulates the autoinhibited state of the CSF1R by interacting with the juxtamembrane region of CSF1R, which is responsible for folding and inactivation of the kinase domain, and preventing the binding of CSF1 and ATP to the region. Without the binding of CSF1 to the receptor, CSF1R cannot undergo ligand-induced autophosphorylation. By inhibiting the CSF1R signaling pathway, pexidartinib works to inhibit tumor cell proliferation and downmodulate cells involved in the disease, such as macrophages. It was also shown to inhibit the CD117 or proto-oncogene receptor tyrosine kinase (cKIT), mutant fms-like tyrosine kinase 3 (FLT3), and platelet-derived growth factor receptor (PDGFR)-β, which are all receptor tyrosine kinases that regulate critical cellular processes such as cell proliferation and survival. | |

| Record name | Pexidartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1029044-16-3 | |

| Record name | PLX 3397 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029044-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pexidartinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029044163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pexidartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pexidartinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEXIDARTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6783M2LV5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。